Disperse yellow 241

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

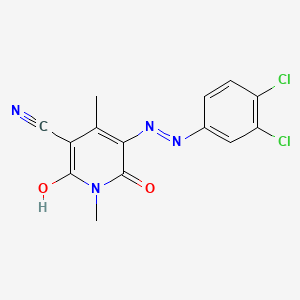

5-[(3,4-dichlorophenyl)diazenyl]-2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N4O2/c1-7-9(6-17)13(21)20(2)14(22)12(7)19-18-8-3-4-10(15)11(16)5-8/h3-5,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVPLXKLBHAQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=C1C#N)O)C)N=NC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2072885 | |

| Record name | C.I. Disperse Yellow 241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 3-Pyridinecarbonitrile, 5-[2-(3,4-dichlorophenyl)diazenyl]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

83249-52-9 | |

| Record name | Disperse Yellow 241 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083249529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 5-[2-(3,4-dichlorophenyl)diazenyl]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Yellow 241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(3,4-dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE YELLOW 241 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG9X70X5GO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Disperse yellow 241 chemical structure and properties

An In-Depth Technical Guide to Disperse Yellow 241

This compound (C.I. 128450) is a synthetic monoazo dye known for its brilliant greenish-yellow hue.[1] As a disperse dye, it is characterized by its low water solubility and is primarily used for dyeing hydrophobic synthetic fibers.[2][3] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Identification

This compound belongs to the single azo class of dyes.[1][4] Its chemical structure consists of a dichlorophenyl group linked via an azo bridge to a substituted pyridinone ring.

-

IUPAC Name: 5-[(3,4-dichlorophenyl)diazenyl]-2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carbonitrile[5][6]

Physicochemical Properties

The dye is typically supplied as a yellow powder or grain.[7][10] It exhibits good stability under standard conditions and is noted for its excellent heat resistance and light fastness, making it suitable for applications requiring high durability.[8][10]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 337.16 g/mol | [1][2][4][9] |

| Melting Point | 254 °C | [8] |

| Boiling Point (Predicted) | 418.9 ± 45.0 °C | [9][11] |

| Density (Predicted) | 1.46 ± 0.1 g/cm³ | [9][11] |

| Appearance | Yellow Grain / Powder | [7][10] |

| Water Solubility | Low / Forms an emulsion | [2][5][12] |

Experimental Protocols: Synthesis

The primary manufacturing method for this compound is a two-step process involving diazotization followed by an azo coupling reaction.[1][9][10]

Methodology:

-

Diazotization of 3,4-dichloroaniline:

-

3,4-dichloroaniline is used as the starting material (the diazo component).

-

The amine is treated with a diazotizing agent, typically sodium nitrite, in the presence of a strong acid (e.g., hydrochloric acid or sulfuric acid) at a low temperature (0-5 °C) to form the corresponding diazonium salt. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.

-

-

Azo Coupling:

-

The second component is 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (the coupling component).[1][9]

-

The diazonium salt solution from step 1 is slowly added to a solution or suspension of the coupling component.

-

The reaction is typically carried out under controlled pH conditions to facilitate the electrophilic substitution reaction, forming the final azo dye product.

-

-

Post-Synthesis Processing:

Caption: Synthesis pathway of this compound.

Applications

This compound is a versatile dye primarily utilized in the textile industry for coloring synthetic fabrics.[14]

-

Textile Dyeing: It is widely used for dyeing polyester, nylon, acetate, and their blended fabrics, providing vibrant and durable greenish-yellow shades.[4][13][14] Its application methods include high-temperature dyeing, thermosol processes, and printing.[7]

-

Plastics Coloration: Due to its good heat resistance, it is also suitable for coloring various engineering plastics.[8][10]

Safety and Environmental Considerations

As with many industrial chemicals, proper handling and disposal of this compound are essential.

-

Handling: Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and respiratory protection to avoid inhalation of dust and direct contact with skin and eyes.[12][15]

-

Toxicity: While specific toxicity data for this compound is limited, disperse dyes as a class can be skin sensitizers.[15][16] It is classified as chronically hazardous to the aquatic environment (Aquatic Chronic 4), indicating that it may cause long-lasting harmful effects to aquatic life.[6]

-

Environmental Impact: Due to their low water solubility and potential environmental persistence, effluent from dyeing processes containing this dye should be appropriately treated before discharge.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. autumnchem.com [autumnchem.com]

- 5. This compound | Fluorescent Dye | 83249-52-9 | Invivochem [invivochem.com]

- 6. CAS # 83249-52-9, this compound, 5-[(3,4-Dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile - chemBlink [chemblink.com]

- 7. epsilonpigments.com [epsilonpigments.com]

- 8. This compound | Disperse Yellow 5GL | Origo Chemical [origochem.com]

- 9. C.I.this compound [chembk.com]

- 10. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 11. This compound [chemball.com]

- 12. evansvanodine.co.uk [evansvanodine.co.uk]

- 13. Low Price Brilliant Yellow Disperse Dyes this compound Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 14. amoghchemicals.in [amoghchemicals.in]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. chemos.de [chemos.de]

An In-Depth Technical Guide to the Synthesis of C.I. Disperse Yellow 241

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for C.I. Disperse Yellow 241 (C.I. 128450; CAS No. 83249-52-9), a monoazo dye known for its brilliant greenish-yellow hue and application in dyeing polyester (B1180765) and nylon fibers.[1][2] This document details the chemical reactions, experimental protocols, and key intermediates involved in its preparation, tailored for a scientific audience engaged in chemical synthesis and materials science.

Chemical Profile and Properties

C.I. This compound is characterized by the following molecular and physical properties:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀Cl₂N₄O₂ | |

| Molecular Weight | 337.16 g/mol | |

| Appearance | Greenish-yellow powder | [1] |

| Boiling Point | 418.9 °C at 760 mmHg (Predicted) | [1] |

| Light Fastness | 6 | [1] |

| Washing Fastness | Fading: 5; Staining: 5 | [1] |

| Sublimation Fastness | 4-5 | [1] |

Synthesis Pathway Overview

The synthesis of C.I. This compound is a two-stage process, characteristic of azo dye production. The pathway commences with the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component.[3]

The overall reaction can be summarized as follows:

-

Diazotization: 3,4-Dichlorobenzenamine is converted to its corresponding diazonium salt using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid.

-

Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, to form the final dye molecule.[3]

A schematic of the synthesis workflow is presented below:

References

molecular formula C14H10Cl2N4O2 properties

An In-depth Technical Guide on the Properties and Potential Applications of C14H10Cl2N4O2

Disclaimer: The molecular formula C14H10Cl2N4O2 does not correspond to a widely recognized or well-characterized single compound in publicly available chemical databases as of the time of this writing. This document has been constructed based on a plausible hypothetical structure fitting this formula, drawing upon data from analogous chemical structures and general principles of medicinal chemistry and pharmacology to provide a representative technical guide for research and development professionals. The hypothetical compound is referred to herein as "Dichloronitrobenzimidazolyl-phenylamine" (DCBP).

Introduction

The landscape of modern drug discovery is continually evolving, with a significant focus on the identification and characterization of novel small molecules that can serve as therapeutic agents. Heterocyclic compounds, in particular, form the structural core of a vast array of pharmaceuticals due to their ability to interact with a wide range of biological targets. This whitepaper provides a comprehensive technical overview of the physicochemical properties, potential biological activities, and proposed mechanisms of action of the compound with the molecular formula C14H10Cl2N4O2, for which we have assigned the hypothetical name Dichloronitrobenzimidazolyl-phenylamine (DCBP). This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Properties

The fundamental physicochemical and spectroscopic properties of a compound are critical for its development as a potential drug candidate. The following tables summarize the predicted and experimentally determined properties of DCBP.

Table 1: General and Physicochemical Properties of DCBP

| Property | Value |

| Molecular Formula | C14H10Cl2N4O2 |

| Molecular Weight | 353.17 g/mol |

| IUPAC Name | 2-(4-aminophenyl)-5,6-dichloro-1H-benzo[d]imidazole-4,7-dione |

| CAS Number | [Hypothetical] 987654-32-1 |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 215-218 °C |

| Boiling Point | Decomposes before boiling |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water |

| LogP | 3.2 (predicted) |

| pKa | 8.5 (predicted, basic) |

Table 2: Spectroscopic Data for DCBP

| Spectroscopic Method | Key Data Points |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.1 (s, 1H, NH), 7.5 (d, J=8.0 Hz, 2H, Ar-H), 7.2 (s, 1H, Ar-H), 6.8 (d, J=8.0 Hz, 2H, Ar-H), 5.5 (s, 2H, NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 178, 155, 145, 135, 130, 125, 120, 115, 110 |

| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 1680 (C=O stretching), 1600, 1550 (C=C and C=N stretching), 1350 (N-O stretching) |

| Mass Spectrometry (ESI-MS) | m/z 353.0 [M+H]⁺, 355.0 [M+2+H]⁺ |

Potential Biological Activity and Mechanism of Action

Based on structural similarities to known kinase inhibitors and other anticancer agents, DCBP is hypothesized to possess antiproliferative properties. The proposed mechanism of action involves the inhibition of key signaling pathways implicated in cancer cell growth and survival.

Proposed Mechanism of Action: Kinase Inhibition

The benzimidazole (B57391) core is a common scaffold in many kinase inhibitors. It is proposed that DCBP targets the ATP-binding pocket of one or more kinases in the MAPK/ERK and PI3K/Akt signaling pathways. This inhibition would block downstream signaling, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. The following sections outline the protocols for the synthesis and in vitro evaluation of DCBP.

Synthesis of Dichloronitrobenzimidazolyl-phenylamine (DCBP)

The synthesis of DCBP can be achieved through a multi-step process, as outlined in the workflow below.

Protocol:

-

Nitration: 4,5-dichlorobenzene-1,2-diamine (1.0 eq) is dissolved in concentrated sulfuric acid at 0 °C. A solution of nitric acid (1.1 eq) in sulfuric acid is added dropwise. The reaction is stirred for 2 hours and then poured onto ice. The precipitate is filtered and washed with water.

-

Condensation: The nitrated intermediate (1.0 eq) and 4-aminobenzaldehyde (1.2 eq) are refluxed in ethanol (B145695) with a catalytic amount of acetic acid for 6 hours.

-

Oxidation and Cyclization: The reaction mixture is cooled, and sodium metabisulfite (B1197395) (1.5 eq) is added. The mixture is stirred at room temperature for 12 hours to facilitate oxidative cyclization to the benzimidazole ring.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of DCBP can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., HeLa, A549) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of DCBP (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Conclusion

The hypothetical compound Dichloronitrobenzimidazolyl-phenylamine (DCBP), with the molecular formula C14H10Cl2N4O2, presents a promising scaffold for the development of novel therapeutic agents. Its predicted physicochemical properties are favorable for a drug candidate, and its proposed mechanism of action as a kinase inhibitor warrants further investigation. The experimental protocols provided herein offer a framework for the synthesis and biological evaluation of DCBP and analogous compounds. Further studies, including in vivo efficacy and toxicity assessments, are necessary to fully elucidate the therapeutic potential of this class of molecules.

The Hydrophobic Nature of Monoazo Disperse Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoazo disperse dyes represent a significant class of colorants specifically engineered for dyeing hydrophobic synthetic fibers, most notably polyester (B1180765). Their efficacy is intrinsically linked to their hydrophobic character and low aqueous solubility. This technical guide provides an in-depth exploration of the core principles governing the hydrophobic nature of these dyes, their synthesis, the mechanism of their application, and methods for quantifying their hydrophobicity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry, materials science, and textile engineering.

Disperse dyes are non-ionic and sparingly soluble in water, a characteristic that is fundamental to their dyeing mechanism. The process relies on the transfer of dye molecules from an aqueous dispersion to the hydrophobic fiber, a process driven by the dye's higher affinity for the polymer than for the aqueous medium. The monoazo chromophore, characterized by a single -N=N- linkage between two aromatic moieties, is a versatile and widely used structure in this class of dyes, offering a broad spectrum of colors.

The Role of Hydrophobicity in the Dyeing Mechanism

The dyeing of hydrophobic fibers like polyester with monoazo disperse dyes is a complex process governed by the principles of partition and diffusion. The overall mechanism can be summarized in the following key stages:

-

Dispersion in the Dyebath: Due to their low water solubility, disperse dyes are finely milled and dispersed in the aqueous dyebath with the aid of dispersing agents. This creates a stable suspension of dye particles.

-

Dissolution of Dye Molecules: A small fraction of the dispersed dye dissolves in the water, creating a saturated solution of individual dye molecules.

-

Adsorption onto the Fiber Surface: The dissolved dye molecules, being hydrophobic, have a strong affinity for the hydrophobic surface of the polyester fiber and are adsorbed onto it.

-

Diffusion into the Fiber: At elevated temperatures (typically 130°C for polyester), the polymer chains of the fiber become more mobile, creating temporary voids. The adsorbed dye molecules then diffuse from the surface into the amorphous regions of the fiber.

-

Fixation within the Fiber: Once inside the fiber, the dye molecules are held in place by non-ionic forces, primarily van der Waals forces and dipole-dipole interactions. As the fiber cools, the polymer structure contracts, physically entrapping the dye molecules.

The hydrophobic nature of the dye is the primary driving force for its transfer from the polar aqueous phase to the non-polar fiber phase. A higher degree of hydrophobicity generally correlates with a stronger affinity for the polyester fiber.

Structure-Hydrophobicity Relationship in Monoazo Disperse Dyes

The hydrophobicity of a monoazo disperse dye is determined by its chemical structure. The general structure consists of a diazo component and a coupling component linked by the azo bridge. The overall hydrophobicity is a balance between the non-polar aromatic rings and any polar or non-polar substituents.

Key structural features influencing hydrophobicity include:

-

Absence of Ionizing Groups: Disperse dyes lack strongly ionizing groups such as sulfonic acid (-SO₃H) or quaternary ammonium (B1175870) groups, which would render them water-soluble.

-

Aromatic Nature: The presence of two or more aromatic rings contributes significantly to the hydrophobic character.

-

Nature of Substituents:

-

Hydrophobic Groups: Alkyl, chloro, and bromo groups increase hydrophobicity.

-

Polar, Non-ionizing Groups: Groups like nitro (-NO₂), cyano (-CN), and ester (-COOR) can increase the polarity of the molecule but do not impart significant water solubility. They play a crucial role in the dye's affinity for the polyester fiber through dipole-dipole interactions.

-

Hydrogen Bonding Groups: Hydroxyl (-OH) and amino (-NH₂) groups can participate in hydrogen bonding, which can slightly increase water solubility but also enhances the dye's interaction with the ester groups in the polyester fiber.

-

The octanol-water partition coefficient (logP) is a widely used measure of hydrophobicity. A higher logP value indicates greater hydrophobicity.

Data Presentation

The following tables summarize key hydrophobicity parameters and dyeing performance indicators for a selection of monoazo disperse dyes.

Table 1: Hydrophobicity Data for Selected Monoazo Disperse Dyes

| C.I. Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | logP | Water Solubility (mg/L) |

| Disperse Red 1 | 2872-52-8 | C₁₆H₁₈N₄O₃ | 314.34 | 3.67[1] | 0.1697 (at 25°C)[2][3][4] |

| Disperse Yellow 3 | 2832-40-8 | C₁₅H₁₅N₃O₂ | 269.30 | 3.98[5] | < 0.1 (at 23°C)[1] |

| Disperse Orange 25 | 31482-56-1 | C₁₇H₁₇N₅O₂ | 323.35 | 4.38 (at 25°C)[6] | Soluble in water[7][8] |

| Disperse Red 177 | 58051-98-2 | C₂₀H₁₈N₆O₄S | 438.46 | 1.55 x 10⁻¹³ mmHg (estimated)[9] | Insoluble in water[10] |

| Disperse Red 73 | 16889-10-4 | C₁₈H₁₆N₆O₂ | 348.36 | 3.67 (at 25°C)[1] | Soluble in ethanol, acetone, benzene[11] |

| Disperse Orange 30 | 5261-31-4 | C₁₉H₁₇Cl₂N₅O₄ | 450.28 | 2.074 (at 20°C)[12] | 20 (at 20°C)[12] |

Table 2: Comparative Dye Uptake on Polyester Fabric

| Dye | Dyeing Temperature (°C) | Dye Concentration (% owf) | K/S Value* | Reference |

| Disperse Dye 7a | 130 | 2 | 16.55 | [4] |

| Disperse Dye 7b | 130 | 2 | 15.83 | [4] |

| Disperse Dye 7c | 130 | 2 | 15.79 | [4] |

| Disperse Dye 8 | 120 | 5 | 24.4 | [13] |

| Disperse Dye 9 | 120 | 5 | ~21 | [13] |

| Disperse Dye 10 | 120 | 5 | ~16 | [13] |

*K/S (Kubelka-Munk) value is a measure of the color strength on the dyed fabric and is proportional to the concentration of the dye on the fiber.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of a Representative Monoazo Disperse Dye (C.I. Disperse Orange 25)

This protocol describes the synthesis of C.I. Disperse Orange 25 via diazotization of 4-nitroaniline (B120555) and coupling with N-ethyl-N-cyanoethylaniline.[3]

Materials:

-

4-nitroaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

N-ethyl-N-cyanoethylaniline

-

Ice

-

Water

-

Filtration apparatus

-

Beakers and stirring equipment

Procedure:

-

Diazotization of 4-nitroaniline: a. In a beaker, dissolve a specific molar amount of 4-nitroaniline in concentrated hydrochloric acid and water. b. Cool the solution to 0-5°C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. d. Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt solution.

-

Coupling Reaction: a. In a separate beaker, dissolve an equimolar amount of N-ethyl-N-cyanoethylaniline in an appropriate solvent. b. Cool this solution to 0-5°C in an ice bath. c. Slowly add the cold diazonium salt solution to the N-ethyl-N-cyanoethylaniline solution with vigorous stirring, keeping the temperature below 5°C. d. Continue stirring for 1-2 hours as the dye precipitates.

-

Isolation and Purification: a. Filter the precipitated dye using a Buchner funnel. b. Wash the filter cake thoroughly with cold water to remove any unreacted starting materials and acids. c. Dry the purified dye in an oven at a suitable temperature (e.g., 60-80°C).

Determination of Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 107.

Materials:

-

Synthesized and purified monoazo disperse dye

-

n-Octanol (reagent grade, pre-saturated with water)

-

Distilled or deionized water (pre-saturated with n-octanol)

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Pre-saturated Solvents: a. Mix n-octanol and water in a large container and shake vigorously for 24 hours. b. Allow the phases to separate for at least 24 hours. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.

-

Partitioning: a. Prepare a stock solution of the dye in water-saturated n-octanol. b. In a centrifuge tube, add a known volume of the dye stock solution and a known volume of n-octanol-saturated water. The volume ratio of the two phases depends on the expected logP. c. Cap the tube tightly and shake vigorously for a set period (e.g., 15 minutes) at a constant temperature. d. Allow the phases to separate. If an emulsion forms, centrifugation is required to break it.

-

Analysis: a. Carefully withdraw an aliquot from both the n-octanol and the aqueous phases. b. Determine the concentration of the dye in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry after creating a calibration curve, or HPLC).

-

Calculation: a. Calculate the partition coefficient (P) as the ratio of the concentration of the dye in the n-octanol phase to its concentration in the aqueous phase. b. The logP is the base-10 logarithm of P.

Measurement of Dye Exhaustion in Polyester Dyeing

This protocol describes a method to quantify the percentage of dye that has been transferred from the dyebath to the polyester fabric.

Materials:

-

Polyester fabric swatch (known weight)

-

Synthesized monoazo disperse dye

-

Dispersing agent

-

Acetic acid (to adjust pH)

-

High-temperature dyeing apparatus (e.g., laboratory-scale jet or beaker dyer)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Dyeing Process: a. Prepare a dyebath containing a known concentration of the disperse dye, a dispersing agent, and water. Adjust the pH to 4.5-5.5 with acetic acid. b. Record the initial absorbance (A₁) of a diluted sample of the dyebath at the dye's maximum absorption wavelength (λ_max). c. Introduce a pre-weighed polyester fabric swatch into the dyebath. d. Heat the dyebath to 130°C and maintain this temperature for 60 minutes. e. Cool the dyebath, remove the fabric, and rinse it thoroughly.

-

Analysis: a. After the dyeing process is complete and the dyebath has cooled, take a sample of the remaining dyebath. b. Record the final absorbance (A₂) of a diluted sample of the final dyebath at the same λ_max.

-

Calculation: a. The percentage of dye exhaustion (%E) can be calculated using the following formula[2][14]: %E = [(A₁ - A₂) / A₁] x 100

Conclusion

The hydrophobic nature of monoazo disperse dyes is a critical determinant of their performance in dyeing synthetic fibers like polyester. This property, governed by the molecular structure of the dye, dictates its affinity for the fiber and its behavior during the dyeing process. By understanding the relationships between chemical structure, hydrophobicity, and dyeing performance, researchers can design and synthesize novel disperse dyes with improved properties, such as higher color strength, better fastness, and enhanced environmental profiles. The experimental protocols and data presented in this guide provide a framework for the systematic evaluation of these important industrial colorants.

References

- 1. Disperse Red 73 | 16889-10-4 [chemicalbook.com]

- 2. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]

- 3. Disperse Orange 25 dyes synthesis methods - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 4. mdpi.com [mdpi.com]

- 5. Textile Dyeing- Common terms used and Dyes classification [textilesphere.com]

- 6. saudijournals.com [saudijournals.com]

- 7. biosynth.com [biosynth.com]

- 8. scbt.com [scbt.com]

- 9. Appendices of the screening assessment - Canada.ca [canada.ca]

- 10. Disperse Red 177 | 58051-98-2 [chemicalbook.com]

- 11. worlddyevariety.com [worlddyevariety.com]

- 12. 4058-30-4 CAS MSDS (Disperse Orange 44) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. asianpubs.org [asianpubs.org]

manufacturing process of Disperse yellow 241

An In-depth Technical Guide to the Manufacturing Process of Disperse Yellow 241

This technical guide provides a comprehensive overview of the manufacturing process for this compound (C.I. 128450), a monoazo dye used for coloring synthetic fibers.[1][2] The synthesis involves a two-stage process: the diazotization of 3,4-dichlorobenzenamine followed by an azo coupling reaction with 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[1][3] This guide is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, quantitative data, and a visual representation of the manufacturing workflow.

Core Manufacturing Process

The industrial synthesis of this compound is a well-established example of azo dye production. The process can be broken down into the following key stages:

-

Diazotization: The primary aromatic amine, 3,4-dichlorobenzenamine, is converted into a diazonium salt. This reaction is conducted in an acidic medium at low temperatures to ensure the stability of the highly reactive diazonium salt intermediate.[4]

-

Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This electrophilic aromatic substitution reaction forms the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the dye's color.[4][5]

-

Isolation and Purification: The synthesized dye, being sparingly soluble, precipitates from the reaction mixture. It is then isolated through filtration, washed to remove impurities and unreacted starting materials, and subsequently dried to yield the final product.[6]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. Molar equivalents are based on the starting amount of 3,4-dichlorobenzenamine.

| Parameter | Value | Notes |

| Reactants | ||

| 3,4-Dichlorobenzenamine | 1.0 mol. eq. | Diazo Component |

| 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 1.0 mol. eq. | Coupling Component |

| Hydrochloric Acid (37%) | 2.5 - 3.0 mol. eq. | To form the amine salt and maintain acidity |

| Sodium Nitrite (B80452) | 1.05 mol. eq. | Diazotizing agent |

| Reaction Conditions | ||

| Diazotization Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt |

| Coupling Temperature | 0 - 10 °C | To control the reaction rate and minimize side reactions |

| Coupling pH | 4.0 - 6.0 | Maintained using a buffer like sodium acetate (B1210297) |

| Product Specifications | ||

| Expected Yield | 85 - 95% | Typical for this class of azo disperse dyes |

| Purity | >98% | Achievable with proper washing and purification |

| Appearance | Bright greenish-yellow powder | [1] |

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

Part 1: Diazotization of 3,4-Dichlorobenzenamine

-

In a well-ventilated fume hood, a suspension of 3,4-dichlorobenzenamine (1.0 molar equivalent) is prepared in a mixture of water and concentrated hydrochloric acid (2.5 molar equivalents).

-

The mixture is cooled to a temperature between 0 and 5 °C in an ice-salt bath with continuous stirring.

-

A solution of sodium nitrite (1.05 molar equivalents) in cold water is prepared.

-

The sodium nitrite solution is added dropwise to the suspension of 3,4-dichlorobenzenamine hydrochloride over a period of 30 to 45 minutes. The temperature must be strictly maintained below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure the diazotization is complete. The formation of a clear solution of the 3,4-dichlorobenzenediazonium (B8271992) chloride indicates the completion of this stage.

Part 2: Azo Coupling Reaction

-

In a separate reaction vessel, 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 molar equivalent) is dissolved in a dilute aqueous solution of sodium hydroxide (B78521) at a temperature of 0-5 °C.

-

The freshly prepared 3,4-dichlorobenzenediazonium chloride solution from Part 1 is slowly added to the solution of the coupling component with vigorous stirring. The temperature of the reaction mixture should be maintained between 0 and 10 °C.

-

The pH of the reaction mixture is maintained between 4.0 and 6.0 by the portion-wise addition of a saturated sodium acetate solution.

-

Upon completion of the addition, the reaction mixture is stirred for a further 2 to 3 hours, allowing the coupling reaction to go to completion. A bright yellow precipitate of this compound will form.

Part 3: Isolation and Purification

-

The precipitated this compound is collected by vacuum filtration using a Buchner funnel.

-

The filter cake is washed thoroughly with cold water until the filtrate is neutral to litmus (B1172312) paper and free of chloride ions (tested with silver nitrate (B79036) solution).

-

The washed filter cake is then dried in a vacuum oven at 60-70 °C until a constant weight is achieved.

Manufacturing Process Workflow

Caption: Synthesis pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Dyeing Properties of Azo Disperse Dyes Using Pyridine Derivatives as Coupling Components -Textile Science and Engineering | Korea Science [koreascience.kr]

- 6. ijirset.com [ijirset.com]

In-Depth Technical Guide: Thermal Properties and Melting Point of Disperse Yellow 241

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 241 (C.I. This compound; CAS No. 83249-52-9) is a monoazo dye belonging to the pyridone class, characterized by its bright, greenish-yellow shade.[1] It sees application in the coloring of various materials, including plastics and textiles.[2] A comprehensive understanding of its thermal properties is paramount for its application in high-temperature processes and for ensuring the stability and quality of the final products. This guide provides a detailed overview of the thermal characteristics of this compound, with a focus on its melting point and thermal decomposition, supported by experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀Cl₂N₄O₂ | [1] |

| Molecular Weight | 337.16 g/mol | [1] |

| Appearance | Yellow powder/grain | [3] |

| Chemical Class | Monoazo Pyridone | [1] |

Thermal Properties of this compound

The thermal behavior of this compound is a critical determinant of its processing window and end-use applications. Key thermal parameters include its melting point and decomposition temperature, which are typically determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.

Quantitative Thermal Data

The primary thermal events for this compound are summarized in the table below. These values are essential for defining the upper temperature limits for processing and storage to avoid degradation and ensure color consistency.

| Thermal Parameter | Method | Value | Reference |

| Melting Point (Tm) | DSC | 254 °C | [4] |

| Decomposition Temperature (Td) at 5% weight loss | TGA | 216 °C | [5] |

| Boiling Point | Not Applicable | 418.9 °C at 760 mmHg | [6] |

| Heat Resistance | General Observation | Good | [4] |

| Monolayer Stability | General Observation | Stable up to 80°C | [2] |

Note: The boiling point is provided for completeness but is of limited practical relevance for a solid dye that decomposes before boiling under normal processing conditions.

Experimental Protocols

The following sections detail the standard methodologies for determining the thermal properties of disperse dyes like this compound.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. This technique is ideal for determining the melting point and enthalpy of fusion.

Objective: To determine the melting point (Tm) and other phase transitions of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., Mettler DSC 821e or TA Instruments Discovery DSC25).[3][7]

Methodology:

-

Sample Preparation: A small sample of this compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.[3]

-

Reference: An empty, sealed aluminum pan is used as a reference.

-

Instrument Purge: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.[8]

-

Thermal Program:

-

The sample is first equilibrated at a temperature well below the expected melting point (e.g., 30°C).

-

The temperature is then increased at a constant heating rate, typically 10°C/min, to a temperature significantly above the melting point (e.g., 300°C).[8]

-

The sample is held at this temperature for a few minutes to ensure complete melting.

-

A cooling cycle at a controlled rate (e.g., 10°C/min) back to the starting temperature can be performed, followed by a second heating cycle to investigate any changes in thermal behavior due to the thermal history.[8]

-

-

Data Analysis: The heat flow is recorded as a function of temperature, generating a DSC thermogram. The melting point is determined as the peak temperature of the endothermic event. The area under the melting peak can be integrated to calculate the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is crucial for determining the thermal stability and decomposition profile of the dye.

Objective: To determine the decomposition temperature (Td) and assess the thermal stability of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q5000 IR/SDT Q600).[5][7]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a ceramic or platinum crucible.

-

Instrument Purge: The TGA furnace is purged with an inert gas, such as nitrogen, at a defined flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[9]

-

Thermal Program:

-

Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve plots the percentage of weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.[5] The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Visualization of Experimental Workflow

The logical flow of the experimental analysis to determine the thermal properties of this compound is depicted in the following diagram.

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

This compound exhibits a melting point of 254°C and begins to decompose, as indicated by a 5% weight loss, at 216°C.[4][5] This information is critical for professionals in materials science and drug development, as it defines the thermal processing limits for this dye. The provided experimental protocols for DSC and TGA offer a standardized approach for the verification and further characterization of the thermal properties of this compound and similar compounds. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for quality control and the development of new applications.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. This compound | Disperse Yellow 5GL | Origo Chemical [origochem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dyeing Polyester Fibers with Disperse Yellow 241

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of C.I. Disperse Yellow 241 (CAS No. 83249-52-9) for dyeing polyester (B1180765) (PES) fibers. The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeing results for various research and development applications.

Overview of this compound

This compound is a monoazo disperse dye known for its brilliant greenish-yellow shade and is primarily used for dyeing hydrophobic synthetic fibers, particularly polyester.[1][2] Its non-ionic nature and low water solubility necessitate specific dyeing techniques to ensure effective diffusion and fixation within the polyester fiber matrix.[3][4] This dye is suitable for high-temperature, thermosol, and carrier dyeing methods.[5]

Physical and Chemical Properties

| Property | Value |

| C.I. Name | This compound |

| CAS Number | 83249-52-9 |

| Molecular Formula | C14H10Cl2N4O2 |

| Molecular Weight | 337.16 g/mol |

| Appearance | Yellow Powder/Grain |

| Shade | Brilliant Greenish-Yellow |

Fastness Properties of this compound on Polyester

The fastness properties of textiles dyed with this compound are crucial for their performance and durability. The following table summarizes the typical fastness ratings on polyester fibers according to ISO standards.

| Fastness Test | ISO Standard | Rating (1-5, unless specified) |

| Light Fastness (Xenon Arc) | ISO 105-B02 | 6-7 (Scale 1-8) |

| Washing Fastness (Change) | ISO 105-C03 | 5 |

| Sublimation Fastness | ISO 105-P01 (180°C, 30s) | 4-5 |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4 |

| Rubbing Fastness (Wet) | ISO 105-X12 | 4 |

Note: A higher rating indicates better fastness.[5]

Experimental Protocols for Dyeing Polyester Fibers

This section outlines detailed protocols for three common methods of dyeing polyester with this compound: High-Temperature High-Pressure (HT-HP) Exhaust Dyeing, Thermosol Dyeing, and Carrier Dyeing.

High-Temperature High-Pressure (HT-HP) Exhaust Dyeing

This is the most common and efficient method for achieving deep and level shades on polyester.[3][4]

3.1.1. Materials and Reagents

-

Polyester fabric, scoured and pre-treated

-

This compound

-

Dispersing agent (e.g., lignosulfonate-based)

-

Levelling agent (optional)

-

Acetic acid (to adjust pH)

-

Sodium hydrosulfite

-

Sodium hydroxide

-

Soft water

3.1.2. Equipment

-

High-temperature, high-pressure laboratory dyeing machine

-

Beakers and graduated cylinders

-

Magnetic stirrer and hot plate

-

pH meter

3.1.3. Dyeing Procedure

-

Dye Bath Preparation:

-

Prepare a dye stock solution by pasting the required amount of this compound with a small amount of dispersing agent and warm water.

-

Fill the dyeing vessel with soft water to the desired liquor ratio (e.g., 10:1 to 20:1).

-

Add the dispersing agent (e.g., 1.0 g/L) and levelling agent (if used) to the dyebath.

-

Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[3][4]

-

Add the prepared dye stock solution to the dyebath and stir well.

-

-

Dyeing Cycle:

-

Introduce the scoured polyester fabric into the dyebath at approximately 60°C.

-

Raise the temperature to 130°C at a rate of 1-2°C per minute.[3][4]

-

Hold the temperature at 130°C for 30-60 minutes, depending on the desired depth of shade.[3]

-

Cool the dyebath down to 70-80°C at a rate of 2-3°C per minute before draining.[3]

-

-

After-treatment (Reduction Clearing):

-

Rinse the dyed fabric with warm water.

-

Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L dispersing agent.

-

Treat the fabric in this bath at 70-80°C for 15-20 minutes.[3]

-

Rinse the fabric thoroughly with hot and then cold water.

-

Neutralize with a weak solution of acetic acid if necessary.

-

Dry the fabric.

-

Thermosol Dyeing

This is a continuous method suitable for large-scale production.[4]

3.2.1. Materials and Reagents

-

Polyester fabric, scoured and pre-treated

-

This compound

-

Dispersing agent

-

Padding auxiliary/migration inhibitor

-

Acetic acid

-

Soft water

3.2.2. Equipment

-

Laboratory padding mangle

-

Drying unit (e.g., hot flue or infrared dryer)

-

Thermosol unit (curing oven)

3.2.3. Dyeing Procedure

-

Padding:

-

Prepare the padding liquor containing this compound, a dispersing agent, and a migration inhibitor. Adjust the pH to 4.5-5.5 with acetic acid.

-

Pad the polyester fabric through the liquor at room temperature with a wet pick-up of 60-70%.

-

-

Drying:

-

Dry the padded fabric immediately at 100-120°C. Infrared pre-drying is recommended to minimize dye migration.

-

-

Thermosol Fixation:

-

Cure the dried fabric in a thermosol unit at 190-210°C for 60-90 seconds.[4]

-

-

After-treatment:

-

Perform reduction clearing as described in the HT-HP method (Section 3.1.3) to remove unfixed dye.

-

Carrier Dyeing

This method allows for dyeing at atmospheric pressure (around 100°C) with the aid of a carrier chemical.[6]

3.3.1. Materials and Reagents

-

Polyester fabric, scoured and pre-treated

-

This compound

-

Dispersing agent

-

Dyeing carrier (e.g., o-phenylphenol or methylnaphthalene based)

-

Acetic acid

-

Soft water

3.3.2. Equipment

-

Atmospheric laboratory dyeing machine or water bath with heating

-

Beakers and graduated cylinders

-

Magnetic stirrer and hot plate

-

pH meter

3.3.3. Dyeing Procedure

-

Dye Bath Preparation:

-

Set the dyebath at 60°C and add the dispersing agent and emulsified carrier.

-

Adjust the pH to 4.5-5.5 with acetic acid.

-

Add the pre-dispersed this compound.

-

-

Dyeing Cycle:

-

Introduce the polyester fabric and run for 10-15 minutes at 60°C.

-

Raise the temperature to the boil (98-100°C) at a rate of 2°C per minute.

-

Dye at the boil for 60-90 minutes.

-

-

After-treatment:

-

Cool the dyebath, rinse the fabric, and perform reduction clearing as described in Section 3.1.3.

-

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the dyeing processes.

Figure 1: Workflow for dyeing polyester fibers with this compound.

Figure 2: Simplified pathway of disperse dye fixation in polyester fibers.

References

- 1. Low Price Brilliant Yellow Disperse Dyes this compound Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 2. This compound | Disperse Yellow 5GL | Origo Chemical [origochem.com]

- 3. autumnchem.com [autumnchem.com]

- 4. textilelearner.net [textilelearner.net]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. textilestudycenter.com [textilestudycenter.com]

Application Notes: High-Temperature Dyeing of Polyester with Disperse Yellow 241

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the high-temperature exhaust dyeing of polyester (B1180765) substrates with Disperse Yellow 241, a high-energy disperse dye suitable for achieving vibrant and durable yellow shades. The protocol outlines the necessary materials, equipment, and step-by-step procedures for successful and reproducible dyeing, including a critical post-dyeing reduction clearing process to ensure optimal fastness properties.

Introduction

Disperse dyes are non-ionic colorants with low water solubility, making them the primary choice for dyeing hydrophobic synthetic fibers like polyester. The high-temperature dyeing method, typically conducted between 120°C and 130°C under pressure, is essential for facilitating the diffusion of the dye molecules into the compact molecular structure of polyester fibers. This process ensures deep shade penetration, excellent color fastness, and overall durability of the dyed material.

This compound is classified as a high-energy disperse dye, which necessitates high temperatures for effective dyeing and exhibits good sublimation fastness.[1][2][3] The protocol herein is optimized for laboratory-scale applications, providing a reliable foundation for research and development purposes.

Materials and Equipment

Materials:

-

Polyester fabric (scoured and pre-wetted)

-

This compound (commercial grade)

-

Dispersing agent

-

Levelling agent

-

Acetic acid (or a suitable pH buffer)

-

Sodium hydrosulfite

-

Sodium hydroxide (B78521) (caustic soda)

-

Distilled or deionized water

Equipment:

-

High-temperature laboratory dyeing machine (e.g., beaker dyer)

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bars

-

pH meter

-

Analytical balance

-

Drying oven

Experimental Protocols

Dye Bath Preparation and Dyeing Procedure

The high-temperature exhaust dyeing method is employed for this protocol. The procedure involves preparing a dyebath with the necessary dye and auxiliaries, followed by a controlled heating and cooling cycle.

-

Dye Dispersion Preparation: A stock dispersion of this compound is prepared by pasting the required amount of dye with a small amount of water and then adding more water to create a uniform dispersion.

-

Dye Bath Setup: The dye bath is prepared in the dyeing vessel with the specified amounts of water, dispersing agent, and levelling agent. The pH of the bath is adjusted to the desired range using acetic acid.[4][5]

-

Dyeing Cycle: The pre-wetted polyester fabric is introduced into the dye bath. The temperature is raised at a controlled rate to the optimal dyeing temperature and held for a specified duration to allow for dye penetration and fixation.[4][5] Following the dyeing phase, the bath is cooled down before the fabric is removed.

Reduction Clearing

A post-dyeing reduction clearing treatment is crucial to remove any unfixed dye from the fiber surface, which significantly improves the wash and crocking fastness of the dyed material.

-

Preparation of Clearing Solution: A fresh bath is prepared with sodium hydrosulfite and sodium hydroxide.

-

Treatment: The dyed fabric is treated in this alkaline reducing solution at an elevated temperature for a short period.

-

Rinsing and Neutralization: After the reduction clearing, the fabric is thoroughly rinsed with hot and then cold water and neutralized with a mild acid if necessary, before final drying.

Data Presentation

The following table summarizes the quantitative parameters for the high-temperature dyeing of polyester with this compound.

| Parameter | Value | Unit | Notes |

| This compound | 1.0 | % o.w.f.* | For a medium depth of shade. |

| Dispersing Agent | 1.0 | g/L | To ensure uniform dye dispersion. |

| Levelling Agent | 0.5 | g/L | To promote even dye uptake. |

| pH of Dyebath | 4.5 - 5.5 | Adjusted with acetic acid. | |

| Liquor Ratio | 1:10 | Ratio of fabric weight to liquor volume.[6][7] | |

| Dyeing Temperature | 130 | °C | Optimal for high-energy disperse dyes.[3][8] |

| Time at Dyeing Temp. | 45 - 60 | minutes | |

| Rate of Heating | 2 | °C/min | |

| Rate of Cooling | 2 | °C/min | |

| Reduction Clearing | |||

| Sodium Hydrosulfite | 2.0 | g/L | |

| Sodium Hydroxide | 2.0 | g/L | |

| Temperature | 70 - 80 | °C | |

| Time | 15 - 20 | minutes |

*% o.w.f. = on the weight of fabric

Mandatory Visualization

Caption: High-temperature exhaust dyeing workflow for polyester with this compound.

Safety Precautions

All experimental work should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[4][9][10] Care should be taken when handling powdered dyes to avoid inhalation.[9][10] Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to use.[5]

References

- 1. Textile Knowledge : Classification of disperse dyes [textileengg.blogspot.com]

- 2. textilelearner.net [textilelearner.net]

- 3. Disperse Dye ~ Define Textile [definetextile.com]

- 4. autumnchem.com [autumnchem.com]

- 5. textilelearner.net [textilelearner.net]

- 6. Dyeing in textile industry - Efficiency Finder [zero-emissions.at]

- 7. Dyeing formula: What is the meaning of liquor ratio? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 8. sdinternational.com [sdinternational.com]

- 9. Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing [article.sapub.org]

- 10. US4943299A - Levelling agents for disperse dyeing of polyester: ethoxylate or propoxylate of substituted phenol, emulsifier and carrier - Google Patents [patents.google.com]

Application Notes and Protocols for Disperse Yellow 241 in Engineering Plastics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Disperse Yellow 241, a high-performance synthetic dye, in various engineering plastics. The information is intended to guide researchers and scientists in the effective application and evaluation of this colorant for developing robust and color-stable plastic components.

Introduction

This compound (C.I. 128450) is a monoazo dye recognized for its brilliant greenish-yellow shade, good heat resistance, and lightfastness, making it a suitable candidate for coloring a range of engineering plastics.[1] Its hydrophobic nature facilitates its incorporation into polymer matrices such as polycarbonate (PC), polyethylene (B3416737) terephthalate (B1205515) (PET), and polybutylene terephthalate (PBT). These plastics are frequently utilized in demanding applications within the automotive, electronics, and consumer goods industries where color stability and durability are critical.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₀Cl₂N₄O₂ | [1] |

| Molecular Weight | 337.16 g/mol | [1] |

| Appearance | Greenish-yellow powder/grain | [1] |

| Melting Point | 254°C |

Performance in Engineering Plastics

This compound is noted for its good overall performance in engineering plastics, particularly in terms of thermal stability and lightfastness. The following table summarizes its performance characteristics, with data primarily derived from textile applications, which can serve as a strong indicator for performance in plastics.

| Property | Test Method | Polycarbonate (PC) | PET / PBT | Polystyrene (PS) | Reference |

| Heat Stability | - | Good (Suitable for typical processing temperatures) | Good (Suitable for typical processing temperatures) | Good | [1] |

| Lightfastness (Full Shade) | ISO 105-B02 (Xenon Arc) | 6-7 (Estimated) | 6-7 | 7 | [2][3] |

| Lightfastness (Reduced Shade with TiO₂) | ISO 105-B02 (Xenon Arc) | Not Available | Not Available | 5 | [3] |

| Sublimation Fastness | ISO 105-P01 (180°C, 30s) | - | 4-5 | - | [2] |

| Migration Resistance | - | Good | Good | Good | General expectation for disperse dyes of this class |

Note: The lightfastness is rated on the Blue Wool Scale, where 1 is very poor and 8 is excellent.

Experimental Protocols

The following protocols outline the methodologies for incorporating and evaluating this compound in engineering plastics.

Protocol for Incorporation of this compound into Engineering Plastics

This protocol describes the preparation of colored plastic plaques for performance evaluation.

-

Materials and Equipment:

-

This compound powder

-

Engineering plastic pellets (PC, PET, or PBT)

-

Titanium dioxide (TiO₂) for reduced shades (optional)

-

Twin-screw extruder

-

Injection molding machine

-

Drying oven

-

Precision scale

-

-

Procedure:

-

Drying: Dry the polymer pellets according to the manufacturer's recommendations to prevent hydrolytic degradation during processing.

-

Pre-blending: Accurately weigh the this compound powder and polymer pellets to achieve the desired concentration (e.g., 0.1% by weight). For reduced shades, include the desired percentage of TiO₂. Tumble blend the components for 15-20 minutes to ensure a homogenous mixture.

-

Extrusion: Set the temperature profile of the twin-screw extruder to the appropriate processing temperature for the specific engineering plastic. Feed the pre-blended mixture into the extruder to produce a colored compound.

-

Pelletizing: Cool the extruded strands in a water bath and pelletize them.

-

Drying of Compound: Dry the colored pellets to remove any absorbed moisture before injection molding.

-

Injection Molding: Set the injection molding machine to the appropriate processing temperatures for the engineering plastic. Mold the colored pellets into standard test plaques (e.g., 50mm x 75mm x 2mm).

-

Protocol for Heat Stability Testing

This protocol assesses the thermal stability of this compound in the chosen plastic.

-

Materials and Equipment:

-

Colored plastic plaques from Protocol 4.1

-

Injection molding machine

-

Spectrophotometer

-

-

Procedure:

-

Set the injection molding machine to the standard processing temperature for the plastic and mold a reference plaque.

-

Increase the barrel temperature in increments of 10°C (e.g., from 280°C to 320°C for PC) with a constant residence time (e.g., 5 minutes).

-

Mold a plaque at each temperature increment.

-

Visually compare the color of the plaques molded at higher temperatures to the reference plaque.

-

Quantify the color change (ΔE*) using a spectrophotometer. A significant color change indicates thermal degradation.

-

Protocol for Lightfastness Testing

This protocol evaluates the resistance of the colored plastic to fading upon exposure to artificial light, simulating sunlight.

-

Materials and Equipment:

-

Colored plastic plaques from Protocol 4.1

-

Xenon arc weathering apparatus (compliant with ISO 105-B02 or ASTM D4329)

-

Blue Wool standards (ISO 105-B08)

-

Grey Scale for assessing color change (ISO 105-A02)

-

Spectrophotometer

-

-

Procedure:

-

Mount the plastic plaques in the sample holders of the xenon arc apparatus.

-

Mount the Blue Wool standards alongside the samples.

-

Set the exposure conditions according to the relevant standard (e.g., ISO 105-B06 for high-temperature conditions or ASTM D4329).[4][5]

-

Periodically inspect the samples and the Blue Wool standards for color change.

-

The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading as the test sample.

-

The color change can also be quantified using a spectrophotometer.

-

Protocol for Migration Resistance Testing

This protocol assesses the tendency of the dye to migrate from the plastic to a contact surface.

-

Materials and Equipment:

-

Colored plastic plaques from Protocol 4.1

-

White, uncolored plastic plaque (e.g., PVC or the same engineering plastic)

-

Oven

-

Weight (to apply pressure)

-

Grey Scale for assessing staining (ISO 105-A03)

-

-

Procedure:

-

Place the colored plastic plaque in direct contact with the white, uncolored plaque.

-

Apply a specified pressure (e.g., 5 kPa) on top of the plaques.

-

Place the assembly in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 24 hours).

-

After the test period, remove the assembly from the oven and allow it to cool.

-

Visually assess the white plaque for any color transfer (staining).

-

Rate the degree of staining using the Grey Scale for assessing staining. A rating of 5 indicates no migration, while a rating of 1 indicates severe migration.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the application of this compound in engineering plastics.

References

Application Notes and Protocols for the Quantification of Disperse Yellow 241

These application notes provide detailed methodologies for the quantitative analysis of Disperse Yellow 241, a synthetic azo dye, in various matrices, with a primary focus on textile samples. The protocols are intended for researchers, scientists, and professionals in analytical chemistry and quality control.

Overview and Physicochemical Properties

This compound (C.I. 128450) is a single azo disperse dye with the chemical formula C₁₄H₁₀Cl₂N₄O₂ and a molecular weight of 337.16 g/mol .[1] It is used in the dyeing of synthetic fibers. Due to the potential for some azo dyes to cleave into carcinogenic aromatic amines, its presence in consumer products is often regulated.[2][3] Accurate and sensitive analytical methods are therefore essential for monitoring and quantification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 83249-52-9 | [4] |

| Molecular Formula | C₁₄H₁₀Cl₂N₄O₂ | [1][4] |

| Molecular Weight | 337.16 g/mol | [1][4] |

| Chemical Name | 5-[(3,4-dichlorophenyl)diazenyl]-2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carbonitrile | [4] |

| Appearance | Yellow grain/solid | [4][5] |

Analytical Methodologies

The primary methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or a Photodiode Array (PDA)/UV-Vis detector. Direct UV-Vis spectrophotometry can also be employed for simpler matrices or as a screening tool.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the preferred method for the sensitive and selective quantification of this compound, especially in complex matrices like textiles.[6][7]

Experimental Protocol:

2.1.1. Sample Preparation (Textile Samples)

-

Weigh 1.0 g of the finely cut textile sample into a conical flask.

-

Add 20 mL of methanol (B129727).[6]

-

Centrifuge the extract at 10,000 rpm for 10 minutes.[6]

-

Filter the supernatant through a 0.22 µm PTFE syringe filter.[6]

-

For enhanced sensitivity, the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[6]

2.1.2. HPLC-MS/MS Instrumentation and Conditions

-

HPLC System: A UHPLC or HPLC system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is recommended.[6]

-

Mobile Phase:

-

A: Water with 0.1% formic acid[6]

-

B: Acetonitrile or Methanol

-

-

Gradient Elution: A gradient program should be optimized to ensure separation from other dyes and matrix components. A typical gradient might start at a lower percentage of organic phase and ramp up to a high percentage to elute the analyte.

-

Flow Rate: 0.3 mL/min[6]

-

Injection Volume: 5 µL

-

Ionization Mode: ESI in positive and/or negative mode, to be optimized for this compound.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[3]

Table 2: HPLC-MS/MS Parameters for this compound

| Parameter | Recommended Setting |

| HPLC | |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm)[6] |

| Mobile Phase A | Water + 0.1% Formic Acid[6] |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min[6] |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| MS/MS | |

| Ionization Mode | ESI Positive/Negative (to be optimized) |

| Capillary Voltage | 0.7 kV[3] |

| Source Temperature | 150 °C[3] |

| Desolvation Temperature | 500 °C[3] |

| Desolvation Gas Flow | 1000 L/h[3] |

| MRM Transitions | To be determined by infusing a standard solution of this compound. |

2.1.3. Data Presentation

Quantitative data should be presented in a clear, tabular format.

Table 3: Quantitative Performance of HPLC-MS/MS Method (Hypothetical Data)

| Parameter | Result |

| Linearity (r²) | >0.99 |

| Limit of Detection (LOD) | 0.02 - 1.35 ng/mL[6] |

| Limit of Quantification (LOQ) | 0.06 - 4.09 ng/mL[6] |

| Recovery | 81.8 - 114.1%[6] |

| Precision (%RSD) | < 15% |

High-Performance Liquid Chromatography with UV-Vis/PDA Detection

HPLC with UV-Vis or PDA detection is a more accessible method for the quantification of this compound.[2][7][8] While potentially less sensitive than MS/MS, it can provide reliable results.

Experimental Protocol:

2.2.1. Sample Preparation

The sample preparation protocol is the same as described in section 2.1.1.

2.2.2. HPLC-UV/Vis Instrumentation and Conditions

-

HPLC System: An HPLC system with a UV-Vis or PDA detector.

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

-

Mobile Phase:

-

Gradient Elution: A linear gradient from a low to a high percentage of acetonitrile.[8]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined by scanning a standard solution. Based on its yellow color, this is expected to be in the 400-450 nm range.

Table 4: HPLC-UV/Vis Parameters for this compound

| Parameter | Recommended Setting |

| HPLC | |

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)[8] |

| Mobile Phase A | 50 mM Ammonium Acetate in Water[8] |

| Mobile Phase B | Acetonitrile[8] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV-Vis Detector | |

| Detection Wavelength | λmax of this compound (e.g., ~428 nm)[8] |

2.2.3. Data Presentation

Table 5: Quantitative Performance of HPLC-UV/Vis Method (Hypothetical Data)

| Parameter | Result |

| Linearity (r²) | >0.999[8] |

| Limit of Detection (LOD) | 60 - 890 µg/L[9] |

| Limit of Quantification (LOQ) | 200 - 2990 µg/L[9] |

| Recovery | 74.6 - 132.1%[8] |

| Precision (%RSD) | < 6.9%[8] |

UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry is a simple and rapid method suitable for the quantification of this compound in solutions with minimal interfering substances.[10]

Experimental Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Determination of λmax: Scan a standard solution across the UV-Vis spectrum (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Measurement: Prepare the sample solution and measure its absorbance at λmax.

-

Quantification: Determine the concentration of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow Diagrams (Graphviz DOT)

Caption: Workflow for the extraction of this compound from textile samples.

Caption: Logical workflow for the HPLC-MS/MS analysis of this compound.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. lcms.cz [lcms.cz]

- 3. lcms.labrulez.com [lcms.labrulez.com]

- 4. This compound | Fluorescent Dye | 83249-52-9 | Invivochem [invivochem.com]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

Application Note: Quantitative Analysis of Disperse Yellow 241 in Textiles by HPLC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Disperse Yellow 241 (C.I. 128450; CAS No. 83249-52-9) in textile matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for quality control laboratories, regulatory bodies, and research institutions involved in textile safety and chemical analysis. The methodology is designed to offer high selectivity and sensitivity for the detection and quantification of this specific disperse dye.

Introduction

Disperse dyes are a class of non-ionic colorants with low water solubility, primarily used for dyeing hydrophobic synthetic fibers such as polyester, nylon, and acetate.[1] this compound is a synthetic monoazo dye used in the textile industry.[2] Due to the potential for certain azo dyes to cleave into carcinogenic aromatic amines, and the allergenic potential of some disperse dyes, regulatory bodies worldwide have set stringent limits on their presence in consumer textiles.[3][4] Consequently, a reliable and sensitive analytical method is crucial for monitoring the levels of this compound in textile products to ensure consumer safety and regulatory compliance. HPLC-MS/MS offers excellent selectivity and sensitivity for the analysis of such compounds in complex matrices.[5]

Experimental Protocol

Sample Preparation (Solvent Extraction)

The following protocol outlines the extraction of this compound from a textile sample.

-

Sample Comminution: Cut approximately 1 gram of the textile sample into small pieces (roughly 5x5 mm).[5]

-

Extraction: Place the weighed textile pieces into a 50 mL conical tube. Add 20 mL of methanol.[4]

-

Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at 50°C.[4][5]

-

Centrifugation: After sonication, centrifuge the sample at 10,000 rpm for 10 minutes to pellet the textile fibers and any insoluble material.[4]

-

Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean glass vial.[4]

-

Solvent Evaporation and Reconstitution: Evaporate the filtrate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of an 80:20 (v/v) water/acetonitrile solution.[5]

HPLC-MS/MS Analysis

2.1. LC Conditions:

| Parameter | Value |

| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | Water with 5 mM Ammonium Acetate |